

Spectroscopic Profile of Isobutyryl Chloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **isobutyryl chloride**. The information is presented to support research, development, and quality control activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The following sections detail the ¹H and ¹³C NMR data for **isobutyryl chloride**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **isobutyryl chloride** is characterized by two distinct signals corresponding to the two types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for **Isobutyryl Chloride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~1.25	Doublet	6H	~7.0	(CH ₃) ₂ CH-
~2.85	Septet	1H	~7.0	(CH₃)₂CH-



Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For **isobutyryl chloride**, three signals are expected.

Table 2: 13C NMR Spectroscopic Data for Isobutyryl Chloride

Chemical Shift (δ) ppm	Assignment
~18.5	(CH₃)₂CH-
~45.0	(CH₃)₂CH-
~175.0	-C(O)Cl

Note: Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), with the solvent peak used as a secondary reference.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **isobutyryl chloride** is dominated by a very strong absorption band characteristic of the acid chloride carbonyl group.

Table 3: Key IR Absorption Bands for Isobutyryl Chloride

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Medium-Strong	C-H stretch (alkane)
~1800	Very Strong	C=O stretch (acid chloride)
~1470	Medium	C-H bend (alkane)
~970	Medium	C-C stretch



Note: The exact peak positions can vary depending on the sampling method (e.g., neat liquid, thin film). The carbonyl (C=O) stretching frequency for aliphatic acid chlorides is characteristically high, appearing in the range of 1810–1775 cm⁻¹.[2]

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of liquid samples like **isobutyryl chloride**.

NMR Spectroscopy Protocol

- Sample Preparation: A small amount of **isobutyryl chloride** (typically 5-20 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: The spectrum is acquired on a nuclear magnetic resonance spectrometer, such as a Varian A-60D or a higher field instrument (e.g., 400 or 500 MHz).[2]
- Data Acquisition:
 - For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and improve sensitivity.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced.

IR Spectroscopy Protocol

- Sample Preparation (Neat Liquid/Thin Film):
 - Place a single drop of isobutyryl chloride directly onto the surface of one salt plate (e.g., NaCl or KBr).



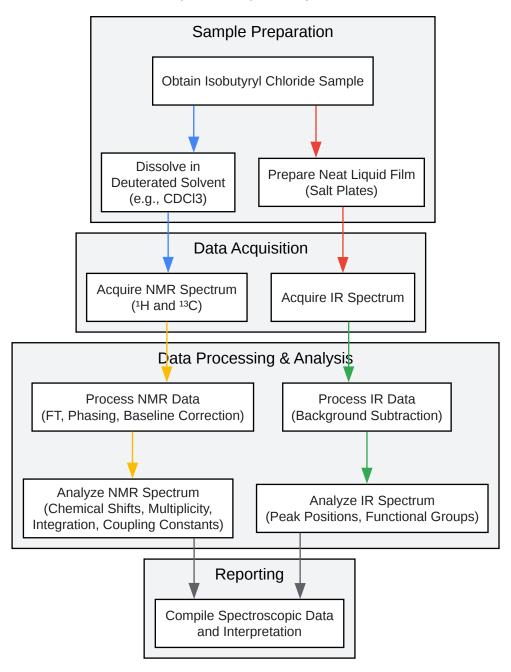
- Place a second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty salt plates is first recorded. The
 sample is then placed in the spectrometer's sample compartment, and the sample spectrum
 is acquired. The instrument software automatically ratios the sample spectrum against the
 background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: The positions of the major absorption bands are identified and reported in wavenumbers (cm⁻¹).

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.



General Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.

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References

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